molecular formula C7H9N3O4 B14604793 2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic Acid CAS No. 60438-02-0

2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic Acid

Cat. No.: B14604793
CAS No.: 60438-02-0
M. Wt: 199.16 g/mol
InChI Key: CAGMMIQTDGZPDG-UHFFFAOYSA-N
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Description

2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a hydroxy group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to afford pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(5-hydroxy-4-oxo-3H-pyrimidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

60438-02-0

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C7H9N3O4/c8-3(7(13)14)1-5-9-2-4(11)6(12)10-5/h2-3,11H,1,8H2,(H,13,14)(H,9,10,12)

InChI Key

CAGMMIQTDGZPDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)CC(C(=O)O)N)O

Origin of Product

United States

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